N-{[4-(methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-{[4-(Methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring two distinct substituents:
- Position 2: A carboxamide group linked to a [4-(methylsulfanyl)phenyl]methyl moiety.
- Position 3: A sulfonyl group connected to a 4-phenylpiperazine ring.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S3/c1-30-20-9-7-18(8-10-20)17-24-23(27)22-21(11-16-31-22)32(28,29)26-14-12-25(13-15-26)19-5-3-2-4-6-19/h2-11,16H,12-15,17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJXXAOCQHWGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide generally involves several steps:
Formation of Thiophene Ring: : The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves reacting 1,4-diketones with sulfur sources.
Functionalization of Thiophene: : Subsequent steps often involve introducing functional groups such as the carboxamide and sulfonyl groups.
Attachment of Aromatic Rings: : The aromatic rings and the piperazine moiety are introduced via various coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, this compound could be synthesized using scalable methods such as continuous flow chemistry, which allows for efficient and consistent production. Optimizing reaction conditions like temperature, pressure, and reagent concentrations would be crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and piperazine moieties.
Reduction: : Reduction reactions can target the nitro groups if present, converting them into amines.
Substitution: : Aromatic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: : Conditions like Friedel-Crafts acylation or halogenation can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones
Reduction: : Amines from nitro compounds
Substitution: : Various substituted aromatic compounds depending on the reagents used
Scientific Research Applications
N-{[4-(methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry
Catalysts: : This compound can serve as a ligand in organometallic catalysts.
Materials Science: : Its unique structure makes it a candidate for studying electronic and photonic materials.
Biology
Protein Binding Studies: : The compound can be used to investigate protein-ligand interactions due to its multiple binding sites.
Enzyme Inhibition:
Medicine
Drug Development: : The compound's structure suggests potential for developing pharmaceuticals targeting specific pathways or receptors.
Industry
Sensors: : Its electrochemical properties could be harnessed in the development of chemical sensors.
Mechanism of Action
The mechanism by which N-{[4-(methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide exerts its effects often involves:
Molecular Targets: : It can interact with specific proteins or enzymes, altering their function.
Pathways: : The compound may influence signaling pathways, potentially modulating cellular responses or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The thiophene-2-carboxamide core is shared across multiple analogs, but substitutions on the sulfonyl/sulfamoyl groups and peripheral moieties dictate pharmacological and physicochemical properties.
Table 1: Structural and Functional Comparisons
Key Functional Group Analysis
- Sulfonyl vs.
- Piperazine Substitutions: The 4-phenylpiperazine in the target compound may enhance affinity for serotonin or dopamine receptors compared to morpholino () or methylpiperazinyl () analogs .
- Methylsulfanyl Benzyl Group : This substituent increases hydrophobicity, likely enhancing blood-brain barrier penetration compared to unsubstituted benzyl or alkyl chains .
Biological Activity
N-{[4-(methylsulfanyl)phenyl]methyl}-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, commonly referred to as compound 1, is a synthetic molecule with potential therapeutic applications. This compound features a thiophene core, a sulfonamide moiety, and a piperazine ring, which are significant in modulating biological activities. This article reviews the biological activity of compound 1 based on diverse sources, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic implications.
The molecular formula for compound 1 is , with a molecular weight of 487.7 g/mol. Its structure includes functional groups that are known to influence biological interactions, particularly in the context of receptor binding and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N7O2S |
| Molecular Weight | 487.7 g/mol |
| CAS Number | 1040641-22-2 |
The biological activity of compound 1 is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on the dopamine D3 receptor and acetylcholinesterase (AChE) activity.
Dopamine D3 Receptor Agonism
Research indicates that compounds structurally similar to compound 1 exhibit selective agonistic activity at the D3 dopamine receptor. This receptor is implicated in several neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Studies have shown that optimized analogs can promote β-arrestin translocation and G protein activation without significant activity at other dopamine receptors, suggesting a potential for targeted therapies .
Acetylcholinesterase Inhibition
In vitro studies have demonstrated that derivatives of compounds containing the methylsulfanyl group can inhibit AChE activity. For instance, thiazolidinones derived from similar structures showed promising AChE inhibition profiles, with IC50 values ranging from 3.11 μM to 55.36 μM depending on the specific isoform targeted . This suggests that compound 1 may also have potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.
Structure-Activity Relationships (SAR)
SAR studies have been pivotal in understanding how modifications to the molecular structure of compound 1 affect its biological activity. Key findings include:
- Piperazine Modifications : Variations in the piperazine ring impact receptor selectivity and potency.
- Sulfonamide Variants : Altering the sulfonamide group can enhance binding affinity to target receptors.
- Thienyl Substituents : Changes to the thiophene moiety influence both pharmacokinetics and pharmacodynamics.
Case Studies
Several case studies have highlighted the therapeutic potential of compound 1:
- Neuroprotection : In models of neurodegeneration, analogs of compound 1 demonstrated protective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), indicating potential for neuroprotective therapies .
- Alzheimer's Disease Models : Compounds with similar structures were evaluated in Alzheimer's models, showing significant improvements in cognitive function correlated with AChE inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
